2-Amino-5-phenylbenzoic acid

Overview

Description

2-Amino-5-phenylbenzoic acid is a compound that can be associated with a variety of chemical reactions and has been studied in the context of synthesizing new classes of compounds and analyzing their molecular structures. While the provided papers do not directly discuss 2-Amino-5-phenylbenzoic acid, they do provide insights into similar compounds, such as 2-aminobenzoic acid and its derivatives, which can be informative for understanding the chemistry of related compounds.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzoic acid derivatives, involves reactions with α,β-acetylenic γ-hydroxy nitriles, leading to the formation of new classes of unnatural amino acids in zwitterionic forms . Another synthesis route for a dimethyl derivative of aminobenzoic acid starts from dimethyl aniline, followed by condensation, cyclization, and oxidation processes . These methods highlight the versatility of aminobenzoic acids in chemical synthesis and their potential to form a variety of functionalized products.

Molecular Structure Analysis

The molecular structures of aminobenzoic acid derivatives have been characterized using various techniques such as IR, EA, and XRD analysis . These studies reveal the presence of strong hydrogen bonding interactions, which are crucial for the stabilization of the crystal structures of these compounds. The crystal structure of 5-amino-2-nitrobenzoic acid, a compound with some structural similarity to 2-Amino-5-phenylbenzoic acid, shows intermolecular hydrogen bonds forming cyclic dimers and a three-center hydrogen bond involving the NH2 group .

Chemical Reactions Analysis

Aminobenzoic acids undergo a range of chemical reactions. For instance, 2-aminobenzoic acid can react with α,β-acetylenic γ-hydroxy nitriles to yield zwitterionic amino acids . Additionally, the Vilsmeier Haack heterocyclization of aryl amino-quinolines has been used to synthesize phenyl-dibenzo[b,g][1,8]naphthyridines . The reactivity of these compounds demonstrates the potential for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by their molecular structures. The crystal packing and melting points of salts formed from aminobenzoic acids and organic acids are determined by strong hydrogen bonding interactions . The rate of hydrolysis of 2-aminobenzoate esters, which may be relevant to the esters of 2-Amino-5-phenylbenzoic acid, is influenced by intramolecular general base catalysis by the neighboring amine group . These properties are essential for understanding the behavior of these compounds in various environments and applications.

Scientific Research Applications

-

Nonlinear Optics and Optical Limiting Applications

- Field: Materials Science

- Application: A compound similar to 2-Amino-5-phenylbenzoic acid, namely 2-amino-5-nitropyridine 4-chlorobenzoic acid (2A5NP4CBA), has been synthesized and used to grow optically transparent single crystals .

- Method: The crystals were grown using a conventional slow evaporation solution technique (SEST) . The formation of the new crystalline material was confirmed by single-crystal X-ray diffraction (SXRD) analysis .

- Results: The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated .

-

Promoting Fibroblast Proliferation

- Field: Biochemistry

- Application: A synthetic amino acid, which might be similar to 2-Amino-5-phenylbenzoic acid, has been synthesized and shown to enhance fibroblast cell growth .

- Method: The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates .

- Results: Cellular biological assays revealed its ability to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications .

-

Preparation via Ullmann Reaction

- Field: Organic Chemistry

- Application: The compound 2-(phenylamino)benzoic acid and 2-[(carboxymethyl)(phenyl)amino]benzoic acid have been prepared via the Ullmann reaction under microwave irradiation .

- Method: The Ullmann reaction is a coupling reaction in which an aryl or alkyl halide is reacted with a phenol or an amine in the presence of a copper catalyst to form a biaryl compound .

- Results: The optimal conditions for the preparation of these compounds have been determined .

-

Alkaloid Extraction

- Field: Biochemistry

- Application: Amines, such as 2-Amino-5-phenylbenzoic acid, are found in many plants and have been used for medicinal purposes .

- Method: These amines are bases and can react with H3O+ in a dilute acid to form an ammonium salt . This property is used to extract them from the plant .

- Results: The extracted amines can then be used for various medicinal applications .

-

Pharmacophore Group in Drug Design

- Field: Medicinal Chemistry

- Application: The combination of heterocycles with amino acids and peptides, such as 2-Amino-5-phenylbenzoic acid, is of special interest in drug design .

- Method: These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

- Results: The resulting compounds can potentially be used in the development of new drugs .

-

Synthesis of New Compounds

- Field: Organic Chemistry

- Application: The optimal conditions of preparation of 2-(phenylamino)benzoic acid and 2-[(carboxymethyl)(phenyl)amino]benzoic acid via Ullmann reaction under microwave irradiation have been determined .

- Method: The Ullmann reaction is a coupling reaction in which an aryl or alkyl halide is reacted with a phenol or an amine in the presence of a copper catalyst to form a biaryl compound .

- Results: The optimal conditions for the preparation of these compounds have been determined .

-

Promoting Fibroblast Proliferation

- Field: Biochemistry

- Application: A novel non-natural synthetic amino acid, which might be similar to 2-Amino-5-phenylbenzoic acid, has been synthesized and shown to enhance fibroblast cell growth .

- Method: The compound was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination . Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates .

- Results: Cellular biological assays revealed its ability to enhance fibroblast cell growth, highlighting its potential for tissue regenerative applications .

-

Pharmacophore Group in Drug Design

- Field: Medicinal Chemistry

- Application: The combination of heterocycles with amino acids and peptides, such as 2-Amino-5-phenylbenzoic acid, is of special interest in drug design .

- Method: These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

- Results: The resulting compounds can potentially be used in the development of new drugs .

Safety And Hazards

The safety data sheet for a similar compound, Amino Acid Mixture, suggests that in case of inhalation, one should move to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids, and consult a physician. If skin contact occurs, wash skin with soap and water. If ingested, rinse mouth .

Future Directions

properties

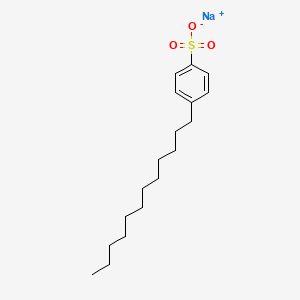

IUPAC Name |

2-amino-5-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-7-6-10(8-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJQJJYAAYPRHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50402272 | |

| Record name | 2-amino-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-phenylbenzoic acid | |

CAS RN |

4445-40-3 | |

| Record name | 2-amino-5-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50402272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)